2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a brominated benzo[b]oxepin moiety fused with a pyridinyl and oxadiazole ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Cyclization: Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Coupling: The final step involves coupling the brominated benzo[b]oxepin with the pyridinyl moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzo[b]oxepin ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzo[b]oxepin derivatives.
Scientific Research Applications
2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its biological activity against various pathogens and cancer cells.
Chemical Sensors: Employed in the fabrication of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- 2-(7-Fluorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
- 2-(7-Iodobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(7-Bromobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This can lead to distinct biological activities and applications in various fields.
Properties
IUPAC Name |
2-(7-bromo-1-benzoxepin-4-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-14-3-4-15-13(9-14)8-11(5-7-22-15)16-20-21-17(23-16)12-2-1-6-19-10-12/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGJBCVTZGRIOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Br)OC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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